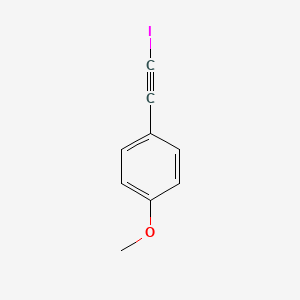

4-Methoxy-(2-iodoethynyl)benzene

Description

Properties

IUPAC Name |

1-(2-iodoethynyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOBFTCTMWINSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462727 | |

| Record name | Benzene, 1-(iodoethynyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61926-37-2 | |

| Record name | Benzene, 1-(iodoethynyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Iodoethynyl Benzene and Analogues

Direct Iodination of Terminal Alkynes

Direct iodination of terminal alkynes is a highly desirable and straightforward approach for the synthesis of 1-iodoalkynes. rsc.org This method involves the reaction of a terminal alkyne, in this case, 4-methoxyphenylacetylene, with an iodinating agent.

A common and effective method for the direct iodination of terminal alkynes is through electrophilic iodination. organic-chemistry.org N-Iodosuccinimide (NIS) is a widely used iodinating agent for this purpose due to its commercial availability and ease of handling. rsc.orgorganic-chemistry.org The reaction is often activated by various reagents to enhance its efficiency and selectivity.

One approach involves the use of acetic acid to activate NIS in a metal-free system. organic-chemistry.orgresearchgate.net This method has been shown to be highly chemoselective and provides good to excellent yields of the desired 1-iodoalkyne. organic-chemistry.orgresearchgate.net The process is tolerant of a variety of functional groups and is suitable for large-scale synthesis. organic-chemistry.org

Another strategy employs γ-Alumina (γ-Al2O3) to mediate the direct iodination of terminal alkynes with NIS. rsc.orgrsc.org This protocol is noted for its excellent reactivity, high chemoselectivity, and good functional group tolerance. rsc.org The use of γ-Al2O3, an inexpensive and reusable catalyst, makes this an environmentally friendly and practical option. rsc.org The reaction can be further optimized with the addition of 4 Å molecular sieves. rsc.org

Weak bases, both inorganic like potassium carbonate (K2CO3) and organic like 4-dimethylaminopyridine (B28879) (DMAP), have also been successfully used to catalyze the iodination of terminal alkynes with NIS. mdpi.com These methods are applicable to a wide range of terminal alkynes, including aromatic and aliphatic ones, affording high yields of the corresponding 1-iodoalkynes. mdpi.com

Table 1: Electrophilic Iodination of Terminal Alkynes with NIS

| Catalyst/Activator | Substrate Scope | Yields | Conditions |

|---|---|---|---|

| Acetic Acid | Wide variety of terminal alkynes | Up to 99% | Metal-free organic-chemistry.orgresearchgate.net |

| γ-Alumina (γ-Al2O3) | Good functional group tolerance | Up to 99% | Mild, with 4 Å MS rsc.org |

| K2CO3 / DMAP | Aromatic and aliphatic alkynes | Good to excellent | Weak base catalysis mdpi.com |

Aerobic oxidative iodination presents an environmentally benign alternative for the synthesis of 1-iodoalkynes. nih.gov Inspired by flavin-dependent halogenases, a biomimetic strategy has been developed that utilizes molecular oxygen from the air to oxidize non-toxic halide salts. nih.gov This method employs a simple alloxan (B1665706) catalyst and ascorbic acid as a reductant, avoiding the need for light activation. nih.gov This approach is efficient, highly selective, and demonstrates good functional group tolerance for the synthesis of various iodo-compounds. nih.gov While not specifically detailed for 4-Methoxy-(2-iodoethynyl)benzene, the general principle of aerobic oxidation of aryl alkynes in nanomicelles in water at room temperature has been established, offering a green and metal-free pathway. nih.gov

Transition metal catalysts, particularly silver(I) and copper(I) salts, play a significant role in the direct iodination of terminal alkynes. While some methods strive to be metal-free, the catalytic activity of these metals is often crucial for achieving high efficiency and selectivity.

For instance, the combination of N-Iodosuccinimide with a catalytic amount of silver nitrate (B79036) (AgNO3) is a known method for the iodination of terminal alkynes. rsc.org Similarly, copper(I) iodide (CuI) is frequently used in conjunction with an oxidant and an iodine source. organic-chemistry.org One such system involves treating terminal alkynes with (diacetoxyiodo)benzene (B116549), potassium iodide, and a catalytic amount of CuI to produce 1-iodoalkynes in good yields under mild conditions. organic-chemistry.org

The mechanism of copper-catalyzed reactions often involves the formation of a copper(I) acetylide intermediate. acs.orgnih.gov It is generally accepted that Cu(I) activates the terminal alkyne's C-H bond, facilitating the subsequent reaction steps. acs.org In some cases, a synergistic effect between Cu(I) and Cu(II) has been proposed, where Cu(I) facilitates the C-H activation and Cu(II) acts as an oxidant in the C-C bond formation step. acs.org Silver(I) catalysts are also thought to function in a similar manner, activating the terminal alkyne for subsequent reactions. researchgate.net

Synthesis from Aryl Halides and Alkynes

One-pot procedures are highly valued in organic synthesis for their efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates. acs.orgbeilstein-journals.org Several one-pot methods have been developed for the synthesis of iodoalkynes and related compounds. For example, a one-pot homologation/double elimination procedure using iodoform (B1672029) (CHI3) allows for the formation of 1-iodoalkynes from benzylic and allylic alkyl bromides. acs.org

Another relevant one-pot approach is the synthesis of diaryliodonium salts directly from arenes and aryl iodides using Oxone as an inexpensive and versatile oxidant in the presence of sulfuric acid. beilstein-journals.org This method can be adapted for the one-pot synthesis of symmetric bis-aryliodonium salts directly from arenes through an iodination–oxidation sequence. beilstein-journals.org While not a direct synthesis of this compound, these methods highlight the potential of one-pot strategies in hypervalent iodine chemistry. Furthermore, a convenient one-pot method for the diazotization and subsequent iodination of aromatic amines using silica (B1680970) sulfuric acid under solvent-free conditions has been reported to produce iodoarenes. thieme-connect.de

The synthesis of this compound specifically starts from 4-methoxyphenylacetylene. The direct iodination methods discussed in section 2.1 are directly applicable. For example, reacting 4-methoxyphenylacetylene with N-Iodosuccinimide in the presence of a suitable catalyst or activator would be the most direct route.

Table 2: Reagents for the Synthesis of 1-Iodoalkynes from Terminal Alkynes

| Iodinating Agent | Catalyst/Activator | Key Features |

|---|---|---|

| N-Iodosuccinimide (NIS) | Acetic Acid | Metal-free, highly chemoselective organic-chemistry.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | γ-Alumina | Inexpensive, reusable catalyst rsc.orgrsc.org |

| N-Iodosuccinimide (NIS) | K2CO3 or DMAP | Weak base catalysis, good yields mdpi.com |

| (Diacetoxyiodo)benzene/KI | Copper(I) Iodide | Mild conditions, good to excellent yields organic-chemistry.org |

Multi-Component Carboiodination Reactions for o-Alkynyl Aryl Iodide Formation

The formation of the o-alkynyl aryl iodide scaffold is a critical step in the synthesis of compounds like this compound. Multi-component reactions (MCRs) have emerged as powerful tools in this context, valued for their efficiency in building molecular complexity in a single step.

A significant advancement is the copper-catalyzed three-component iodoalkynylation of arynes, which provides an expeditious route to o-alkynyl aryl iodides. rsc.org This reaction proceeds through two distinct copper-catalyzed steps: the initial formation of a 1-iodo-2-arylacetylene, followed by the insertion of an aryne into the C(sp)–I bond. rsc.org This methodology is notable for its versatility and directness in accessing the desired structural motif.

Another innovative approach involves the carboiodanation of arynes using organoiodine(III) compounds. sgitolab.comtohoku.ac.jp In a departure from their typical role as electrophiles or oxidants, these hypervalent iodine reagents can act as nucleophiles towards the electrophilic triple bond of arynes. sgitolab.comtohoku.ac.jp This process forges an aryl-alkynyl bond and concurrently forms a new aryl-iodine(III) bond under mild conditions. sgitolab.comtohoku.ac.jp The resulting aryl-iodine(III) group is a versatile functional handle for subsequent transformations. sgitolab.comtohoku.ac.jp

Palladium catalysis also enables MCRs for related structures. For instance, palladium-catalyzed reactions between o-alkynylanilines, aryl iodides, and carbon dioxide have been developed to produce complex quinoline (B57606) derivatives, demonstrating the power of MCRs to form multiple bonds in one pot. nih.gov While not directly yielding the target compound, this illustrates the broader applicability of MCRs starting from aryl iodides. Similarly, cobalt/chromium hybrid catalysts have been used for the three-component coupling of aryl iodides, allenes, and aldehydes, where the cobalt catalyst facilitates the oxidative addition and carbometalation steps. beilstein-journals.org

These multi-component strategies represent a significant step forward in synthetic efficiency, allowing for the rapid assembly of the core structure of o-alkynyl aryl iodides from simple precursors.

Table 1: Overview of Multi-Component Reactions for Aryl Iodide Functionalization

| Catalytic System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Copper | Aryne, Alkyne, Iodine Source | o-Alkynyl Aryl Iodide | Expeditious, versatile, two-step mechanism. rsc.org |

| Organoiodine(III) | Aryne, Organoiodine(III) Reagent | Functionalized Aryl-Iodine(III) Compound | Mild conditions, forms aryl-alkynyl bond, versatile product. sgitolab.comtohoku.ac.jp |

| Palladium | o-Alkynylaniline, Aryl Iodide, CO2 | 3,3-Diaryl 2,4-Quinolinedione | Forms four bonds in one pot, constructs quaternary carbon center. nih.gov |

| Cobalt/Chromium | Aryl Iodide, Allene, Aldehyde | Multi-substituted Homoallylic Alcohol | Diastereoselective, hybrid catalyst system. beilstein-journals.org |

Strategic Approaches for Introducing the 4-Methoxy Moiety

One of the most direct strategies is to begin with a starting material that already contains the 4-methoxyphenyl (B3050149) unit. A prime example is the use of 4-iodoanisole, which can then be subjected to coupling reactions to introduce the iodoethynyl group. chemicalbook.com This approach simplifies the synthesis by incorporating the methoxy (B1213986) group from the outset. Similarly, 4-methoxy-benzaldehyde or its derivatives can serve as precursors for coupling reactions. evitachem.com

Another strategy involves the methylation of a corresponding phenol (B47542). For example, the synthesis of 4-methoxyphenol (B1676288) can be achieved by reacting hydroquinone (B1673460) with methanol (B129727) in the presence of a solid acid catalyst under flow conditions. google.com This method is suitable for large-scale production and offers high conversion and selectivity. google.com This phenol can then be converted to the desired aryl iodide through established methods.

In the context of drug discovery and lead optimization, the methoxy group is often introduced to explore specific protein pockets and improve properties like lipophilic ligand efficiency (LLE). tandfonline.com On an aromatic ring, the methoxy group has a near-zero lipophilicity contribution, making it a valuable substituent for enhancing potency without increasing lipophilicity. tandfonline.com For instance, a hydrogen-to-methoxy substitution in the development of the antiviral drug fostemsavir (B1673582) resulted in a 294-fold potency improvement. tandfonline.com The decision to add a methoxy group can also be guided by the desire to introduce additional hydrogen bonding interactions or to influence π-π stacking or π-cation interactions within a biological target. mdpi.com

Table 2: Comparison of Strategies for Introducing the 4-Methoxy Group

| Strategy | Precursor Example | Key Transformation | Advantages |

|---|---|---|---|

| Pre-installed Moiety | 4-Iodoanisole | Subsequent alkynylation | Convergent, simplifies later steps. chemicalbook.com |

| Phenol Methylation | Hydroquinone | Reaction with methanol over acid catalyst | Suitable for large-scale synthesis of precursor. google.com |

| Strategic Addition | Phenyl-containing lead compound | Aromatic substitution/modification | Can improve biological potency and physicochemical properties. tandfonline.commdpi.com |

Considerations for Scalability in Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges and considerations. The scalability of the synthesis for this compound and its analogues is crucial for their potential application in fields like medicinal chemistry and materials science. evitachem.comnih.gov

One of the primary concerns is the chemical accessibility of the starting materials and reagents. nih.gov Routes that rely on expensive or difficult-to-source materials may not be viable for large-scale production. Therefore, syntheses that utilize readily available and inexpensive precursors, such as the reaction of hydroquinone and methanol to produce 4-methoxyphenol, are highly desirable. google.com

The efficiency and robustness of the chemical reactions are also paramount. Multi-component reactions are often advantageous in this regard as they can reduce the number of synthetic steps, which in turn minimizes waste, saves time, and lowers costs. nih.gov However, the conditions for these reactions must be carefully optimized for large-scale reactors, including factors like heat transfer, mixing, and reaction time. Continuous flow chemistry, as demonstrated in the synthesis of 4-methoxyphenol, offers significant advantages for scalability. google.com Flow reactors allow for better control over reaction parameters, improved safety, and straightforward scaling by extending the operation time or using larger reactors. google.com

Purification of the final product and intermediates is another critical factor. Methods like column chromatography, while common in the lab, can be cumbersome and costly on an industrial scale. chemicalbook.com Developing synthetic routes that yield high-purity products through crystallization or distillation is often a key goal for scalable synthesis.

Spectroscopic and Computational Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Based on data for similar compounds like 1-methoxy-4-(p-tolylethynyl)benzene, the aromatic protons would appear as doublets in the range of δ 6.8-7.5 ppm. hmdb.ca The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. hmdb.ca

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. For analogous structures such as 1-methoxy-4-(p-tolylethynyl)benzene, the acetylenic carbons are found around δ 88-94 ppm. hmdb.ca The carbon of the methoxy group typically appears around δ 55 ppm. hmdb.ca The aromatic carbons would have signals in the region of δ 114-160 ppm. hmdb.ca

Infrared (IR) Spectroscopy:

The IR spectrum is instrumental in identifying the key functional groups. The most characteristic absorption would be the C≡C triple bond stretch of the iodoethynyl group, which is expected in the region of 2100-2200 cm⁻¹. For instance, in 2-(iodoethynyl)-6-methoxynaphthalene, a related compound, this peak is observed. rsc.org The C-I stretch would appear at lower wavenumbers, typically below 600 cm⁻¹. Other significant peaks would include the C-O stretching of the methoxy group around 1250 cm⁻¹ and the characteristic aromatic C-H and C=C stretching vibrations. hmdb.carsc.org

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-Methoxy-(2-iodoethynyl)benzene (C₉H₇IO), the molecular ion peak [M]⁺ would be expected at m/z 258.06. chemicalbook.com Fragmentation would likely involve the loss of the iodine atom, the methoxy group, or the entire iodoethynyl moiety, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. hmdb.carsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift/Absorption Range |

| ¹H NMR | Aromatic Protons | δ 6.8-7.5 ppm (doublets) |

| Methoxy Protons | δ ~3.8 ppm (singlet) | |

| ¹³C NMR | Acetylenic Carbons | δ 88-94 ppm |

| Methoxy Carbon | δ ~55 ppm | |

| Aromatic Carbons | δ 114-160 ppm | |

| IR | C≡C Stretch | 2100-2200 cm⁻¹ |

| C-O Stretch | ~1250 cm⁻¹ | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ | 258.06 |

X-ray Diffraction Studies for Solid-State Interactions and Crystal Structures

While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on similar (iodoethynyl)benzene (B1606193) derivatives reveal important insights into their solid-state packing and intermolecular interactions. ethz.ch These studies demonstrate that halogen bonding is a significant factor in the crystal packing of such compounds. ethz.ch

In the solid state, iodoethynylarenes can form diverse packing motifs driven by halogen bonds, where the iodine atom acts as a halogen bond donor to a Lewis basic site on an adjacent molecule. ethz.ch The geometry of these interactions is typically linear, with the C-I···acceptor angle approaching 180°. The strength and nature of these interactions are influenced by the substituents on the benzene (B151609) ring. The electron-donating methoxy group in this compound would influence the electrostatic potential around the iodine atom, thereby affecting the halogen bond strength and the resulting crystal lattice. Studies on related structures show that C-H···π and π-π stacking interactions can also play a role in stabilizing the crystal structure. sigmaaldrich.com

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like this compound.

DFT calculations can be employed to model reaction pathways involving this compound, such as its participation in cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, the reaction mechanism can be elucidated. For instance, in copper-catalyzed cross-coupling reactions, DFT can help to understand the oxidative addition of the iodoalkyne to the copper catalyst and the subsequent steps leading to the final product. nih.gov These calculations provide valuable information on the reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions.

DFT is widely used to study non-covalent interactions, including halogen bonds. For this compound, DFT calculations can predict the strength and geometry of halogen bonds formed with various Lewis bases. These calculations typically involve optimizing the geometry of the halogen-bonded complex and calculating the interaction energy. The strength of the halogen bond is influenced by the nature of the halogen bond donor (the iodoethynyl group) and the acceptor. The electron-donating methoxy group is expected to slightly decrease the halogen bond donating ability of the iodine atom compared to unsubstituted (iodoethynyl)benzene due to its effect on the σ-hole. ethz.ch

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map would show a region of positive electrostatic potential (a "σ-hole") on the iodine atom along the C-I bond axis, making it susceptible to nucleophilic attack. ethz.ch The oxygen atom of the methoxy group and the π-system of the benzene ring would exhibit negative electrostatic potential, indicating their nucleophilic character. The MEP landscape provides a qualitative understanding of the molecule's reactivity and its ability to form non-covalent interactions.

Thermodynamic Profile Analysis of Noncovalent Interactions

The thermodynamics of noncovalent interactions involving this compound, particularly halogen bonding, can be investigated both experimentally and computationally. Experimental studies on related (iodoethynyl)benzene derivatives have shown that the formation of halogen bonds is an enthalpically driven process, which is often counteracted by an unfavorable entropic term. ethz.ch

A study on the halogen bonding of various para-substituted (iodoethynyl)benzenes with quinuclidine (B89598) revealed a linear free energy relationship with the Hammett parameter σ_para. ethz.ch For an electron-donating substituent like the methoxy group (with a negative σ_para value), a weaker halogen bond is expected compared to electron-withdrawing substituents.

Table 2: Thermodynamic Parameters for Halogen Bonding of a Related (Iodoethynyl)benzene with Quinuclidine

| Parameter | Value (for a related system) |

| ΔG (kcal/mol) | -1.1 to -2.4 |

| ΔH (kcal/mol) | Favorable (negative) |

| TΔS (kcal/mol) | Unfavorable (negative) |

Data adapted from a study on (iodoethynyl)benzene derivatives. ethz.ch

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns for Aryl Iodoalkynes

Aryl iodoalkynes, including 4-Methoxy-(2-iodoethynyl)benzene, are versatile reagents in organic chemistry. evitachem.com While their participation in well-established reactions like the Sonogashira coupling is known, current research is delving into new reactivity paradigms. evitachem.com A significant area of exploration is the use of hypervalent iodine reagents to mediate novel transformations. These reagents have shown promise in arylations and vinylations under mild, transition-metal-free conditions. sigmaaldrich.comfrontiersin.org

The reactivity of these compounds is influenced by both electronic and steric factors. For instance, in the S-vinylation of thiols using vinylbenziodoxolones (VBX), the substitution pattern on the benziodoxolone core affects the reaction outcome. frontiersin.org Research into hypervalent iodine(III) reagents, such as vinylbenziodoxolones (VBX), is revealing efficient vinylation of various nucleophiles, leading to either internal or terminal alkene products with high regioselectivity depending on the nucleophile used. sigmaaldrich.com The development of diarylation cascades using diaryliodonium salts, which can transfer both aryl groups, represents a significant advance in atom economy. sigmaaldrich.comresearchgate.net These reactions often proceed through a novel mechanistic pathway involving initial nucleophilic aromatic substitution followed by an intramolecular aryl transfer. sigmaaldrich.com

Future investigations will likely focus on expanding the scope of nucleophiles that can react with aryl iodoalkynes and developing new classes of hypervalent iodine reagents to control selectivity and reactivity. sigmaaldrich.comfrontiersin.org The goal is to create more efficient and selective methods for constructing complex molecular architectures.

Development of New Catalytic Systems for Transformations of this compound

The transformation of this compound heavily relies on catalytic systems, traditionally centered around copper and palladium. evitachem.com Copper catalysts are commonly used to facilitate cross-coupling reactions by forming a copper complex through oxidative addition of the iodoalkyne. evitachem.com However, the development of more efficient, selective, and sustainable catalytic systems is a key research objective.

Emerging research focuses on creating bifunctional catalysts that can perform multiple reaction steps in a single pot. For example, a PtH-MFI bifunctional catalyst has been studied for the alkylation of benzene (B151609) with ethane (B1197151), where platinum sites catalyze ethane dehydrogenation and acid sites handle the subsequent alkylation. researchgate.net While not directly involving this compound, this principle could be adapted for its transformations. The development of combined catalyst systems, such as a hydrotalcite-supported palladium catalyst with a solid acid, for direct alkylation reactions also presents a promising avenue.

Another area of development is the use of novel ligands to control the reactivity and selectivity of metal catalysts. For diaryliodonium salts, the choice of ligand can significantly influence the outcome of arylation reactions. researchgate.net Future work will likely involve designing new ligands and supports for copper and palladium catalysts to improve their performance in reactions involving this compound, as well as exploring catalysts based on other transition metals to unlock new reaction pathways.

Table 1: Comparison of Catalytic Systems

| Catalyst System | Description | Potential Application for this compound |

|---|---|---|

| Copper Salts | Commonly used for cross-coupling reactions, facilitating the formation of a copper complex via oxidative addition. evitachem.com | Sonogashira coupling and other cross-coupling reactions to form more complex structures. evitachem.com |

| Palladium on Carbon | A heterogeneous catalyst often used for hydrogenation and coupling reactions. sigmaaldrich.comsigmaaldrich.com | Cross-coupling reactions, potentially offering easier separation and catalyst recycling. |

| Bifunctional Catalysts | Combines two different catalytic sites (e.g., metal and acid) to perform consecutive reactions. researchgate.net | One-pot synthesis involving an initial transformation of the iodoethynyl group followed by a modification on the benzene ring. |

| Hypervalent Iodine Reagents | Can act as catalysts or mediators in metal-free arylation and vinylation reactions. sigmaaldrich.comfrontiersin.org | Mild and selective functionalization without the need for transition metals. sigmaaldrich.com |

Advanced Applications in Functional Materials Design

This compound is a valuable precursor in materials science, particularly for the synthesis of functional organic materials. evitachem.com Its rigid, linear structure and reactive iodoethynyl group make it an ideal building block for conjugated polymers and other materials with interesting electronic and optical properties. evitachem.com

One of the most promising applications is in the development of organic light-emitting diodes (OLEDs). Molecules with a Donor-π-Bridge-Acceptor structure, which can be synthesized using building blocks like this compound, often exhibit useful spectroscopic properties. nih.gov For instance, substituted distyrylbenzenes, which share structural similarities, are efficient wavelength shifters. nih.gov The resulting materials can exhibit properties like blue fluorescence emission, making them candidates for applications in cell imaging and chemical sensors. nih.gov

The ability to functionalize the iodoethynyl group allows for the tuning of the material's properties. evitachem.com Research is ongoing to incorporate this and similar molecules into more complex architectures to create materials with enhanced performance for applications in organic electronics, photovoltaics, and sensor technology. researchgate.netresearchgate.net The interaction between different components in composite materials, such as those combining nanosheets and fibers, can lead to significantly enhanced mechanical and functional properties. researchgate.net

Table 2: Potential Functional Material Applications

| Material Class | Potential Role of this compound | Desired Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive layer materials. nih.gov | High quantum efficiency, specific emission color (e.g., blue), thermal stability. nih.gov |

| Conjugated Polymers | Monomer unit for creating polymers with extended π-conjugation. evitachem.com | High charge carrier mobility, tunable bandgap, good processability. |

| Chemical Sensors | Precursor for sensor materials where binding of an analyte alters the electronic or optical properties. nih.gov | High sensitivity and selectivity to specific analytes. |

| Functionalized Surfaces | Used to modify surfaces to alter their properties, such as wettability or biocompatibility. evitachem.com | Controlled surface energy, specific binding sites. |

Integration with Computational Chemistry for Predictive Design of Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. nih.gov For molecules like this compound, computational methods can provide valuable insights into their structure, properties, and reactivity.

DFT calculations can be used to optimize the geometry of the molecule and to understand the electronic effects of the methoxy (B1213986) and iodoethynyl substituents on the benzene ring. nih.gov This information is crucial for predicting the most likely sites for electrophilic or nucleophilic attack. evitachem.com Furthermore, computational studies can elucidate reaction mechanisms, helping to explain observed selectivities and to design more efficient catalytic systems. For example, DFT calculations on a related molecule, 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, were used to correlate its structure with its spectroscopic properties. nih.gov

In the context of hypervalent iodine reagents, computational studies can correlate structural parameters, such as bond lengths and angles, with reaction yields. frontiersin.org This allows for the in-silico screening of potential reagents and the rational design of new ones with improved performance. The integration of computational chemistry with experimental work accelerates the discovery and optimization of new reactions and materials based on this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Methoxy-(2-iodoethynyl)benzene, and how can reaction yields be optimized?

Answer:

The synthesis typically involves a Sonogashira coupling between 4-iodoanisole (or a methoxy-substituted aryl iodide) and a terminal alkyne precursor. Key steps include:

- Use of Pd(PPh₃)₂Cl₂ or Pd/CuI catalytic systems under inert atmospheres (N₂/Ar) to prevent oxidative side reactions .

- Optimization of solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to balance reaction rate and stability of the iodoethynyl group.

- Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yields >70% are achievable with rigorous exclusion of moisture .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:

Contradictions often arise from solvent effects , impurities, or stereoelectronic variations. Methodological approaches include:

- 2D NMR techniques (HSQC, HMBC) to unambiguously assign proton-carbon correlations, particularly for the methoxy and iodoethynyl groups .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and detect trace impurities.

- Computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data, addressing discrepancies caused by conformational dynamics .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be identified?

Answer:

- ¹H NMR : A singlet at δ 3.7–3.9 ppm for the methoxy group; absence of ethynyl protons due to iodine’s electronegativity. Aromatic protons appear as a doublet or multiplet (δ 6.8–7.5 ppm) .

- ¹³C NMR : Peaks at ~δ 55 ppm (OCH₃), δ 75–85 ppm (C≡C-I), and δ 110–160 ppm (aromatic carbons).

- IR Spectroscopy : A sharp C≡C stretch at ~2100 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) matching the calculated mass (C₉H₇IO₂; ~286.94 g/mol) .

Advanced: What strategies mitigate decomposition of this compound during storage and handling?

Answer:

Decomposition occurs via photooxidation or hydrolysis of the iodoethynyl group. Mitigation strategies include:

- Storage in amber glass vials under inert gas (Ar) at –20°C to suppress radical-mediated degradation .

- Addition of stabilizers (e.g., 0.1% BHT) to scavenge free radicals.

- Regular purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4-methoxybenzaldehyde .

Advanced: How does the electronic nature of the methoxy group influence the reactivity of the iodoethynyl moiety in cross-coupling reactions?

Answer:

The electron-donating methoxy group activates the aromatic ring, increasing the electrophilicity of the iodoethynyl moiety. This enhances reactivity in:

- Sonogashira couplings with aryl halides, where the methoxy group accelerates oxidative addition to Pd(0) catalysts .

- Cycloaddition reactions (e.g., Huisgen click chemistry), where electron-rich systems improve regioselectivity.

Experimental validation via kinetic studies (varying Pd loading, temperature) and Hammett plots can quantify electronic effects .

Basic: What are the common impurities encountered during synthesis, and how are they identified and removed?

Answer:

- Homocoupled alkynes (e.g., bis-ethynyl derivatives): Detected via GC-MS (distinct retention times) and removed by adjusting catalyst ratios .

- Deiodinated byproducts : Identified by ¹H NMR (appearance of ethynyl protons at δ 2.8–3.2 ppm) and eliminated via recrystallization in ethanol/water .

- Oxidation products (e.g., ketones): Detected by TLC (lower Rf) and separated using silica gel chromatography .

Advanced: How can computational methods predict the stability and reactivity of this compound in complex reaction environments?

Answer:

- DFT calculations (B3LYP/6-31G*) model bond dissociation energies (BDEs) for the C-I and C≡C bonds, predicting susceptibility to hydrolysis or radical attack .

- Molecular dynamics simulations assess solvent effects on degradation pathways (e.g., polar solvents accelerate hydrolysis).

- Frontier orbital analysis (HOMO/LUMO) identifies reactive sites for electrophilic/nucleophilic attacks, guiding protective group strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.